2H- vs. 1H-Triazole Regiochemistry: Impact on Scaffold Geometry and Target Binding Vector Angles
CAS 2034246-55-2 differs from the more common 1H-1,2,3-triazol-4-yl thiophene-2-sulfonamide class exemplified by compounds in the Leitans et al. (2013) carbonic anhydrase inhibitor series. In the X-ray co-crystal structures of 1H-triazol-4-yl thiophene-2-sulfonamides bound to hCA II, the triazole ring orients the sulfonamide tail toward either the hydrophobic or hydrophilic half of the active site depending on the aryl substitution pattern, with Kᵢ values spanning 2.2–7.7 nM for hCA II [1]. The 2H-triazol-2-yl regioisomer present in CAS 2034246-55-2 places the nitrogen atoms in a distinct arrangement that alters the dihedral angle between the triazole and the butan-2-amine substituent, fundamentally changing the exit vector of the sulfonamide group relative to any 1H-triazole comparator [2].
| Evidence Dimension | Triazole regioisomer geometry and enzyme inhibition potency |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl connectivity (CAS 2034246-55-2); altered exit vector geometry vs. 1H-triazoles; no direct KI data available for this exact compound. |
| Comparator Or Baseline | 1H-1,2,3-triazol-4-yl thiophene-2-sulfonamides (Leitans 2013 series): hCA II Kᵢ = 2.2–7.7 nM; hCA IX Kᵢ = 5.4–811 nM; hCA XII Kᵢ = 3.4–239 nM. |
| Quantified Difference | Regioisomer-dependent vector angle change; Kᵢ variation up to >100-fold across different aryl-substituted 1H-triazole analogs within the same enzyme isoform (hCA IX: 5.4–811 nM range), indicating that triazole geometry is a critical driver of potency. |
| Conditions | X-ray crystallography of hCA II–inhibitor adducts (PDB not specified); stopped-flow CO₂ hydration assay for CA inhibition; comparator data from 1H-triazol-4-yl series [1]. |
Why This Matters
Procurement of an incorrect triazole regioisomer can result in an inactive or off-profile compound, and the 2H-triazole geometry of CAS 2034246-55-2 offers a structurally distinct chemical starting point for scaffold-hopping campaigns seeking novel IP-protectable chemotypes.
- [1] Leitans, J., Sprudza, A., Tanc, M., Vozny, I., Zalubovskis, R., Tars, K., & Supuran, C. T. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: Solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5130–5138. DOI: 10.1016/j.bmc.2013.06.041. View Source
- [2] Yadav, A., & Kaushik, C. P. (2022). Synthesis and antibacterial evaluation of sulfonamide bridged disubstituted 1,2,3-triazoles. Synthetic Communications, 52(24), 2261–2275. DOI: 10.1080/00397911.2022.2141126. View Source
